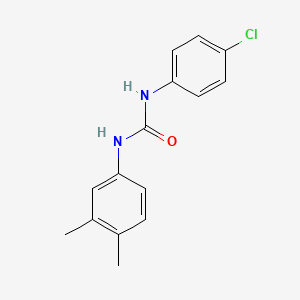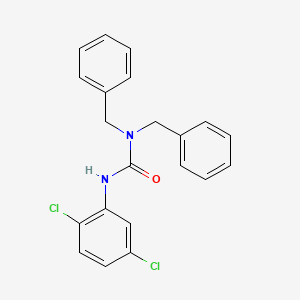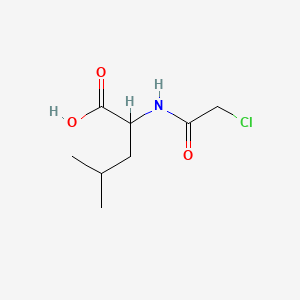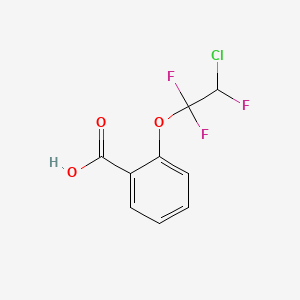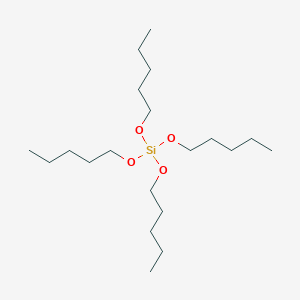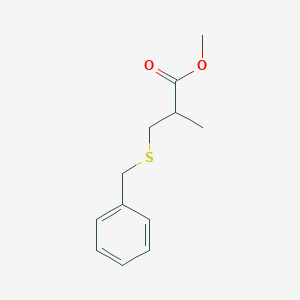![molecular formula C20H12Cl4N2 B11959729 n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) CAS No. 58869-52-6](/img/structure/B11959729.png)
n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline): is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with dichloroaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) typically involves the condensation reaction between benzene-1,4-dicarbaldehyde and 3,4-dichloroaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through various pathways, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)
- n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dibromoaniline)
- n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-difluoroaniline)
Uniqueness
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific applications.
Properties
CAS No. |
58869-52-6 |
|---|---|
Molecular Formula |
C20H12Cl4N2 |
Molecular Weight |
422.1 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-[4-[(3,4-dichlorophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl4N2/c21-17-7-5-15(9-19(17)23)25-11-13-1-2-14(4-3-13)12-26-16-6-8-18(22)20(24)10-16/h1-12H |
InChI Key |
LDOOKAXZJXPUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)Cl)Cl)C=NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


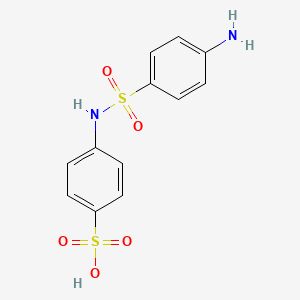
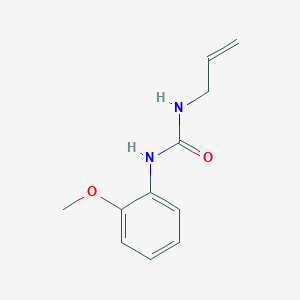

![N-(4-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11959669.png)
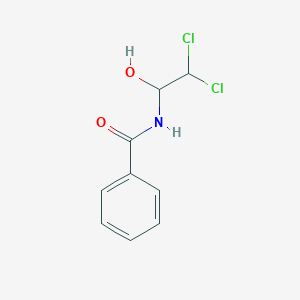

![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)
